4-(Cyclohexyloxy)methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexyloxy)methylphenylboronic acid is an organoboron compound with the molecular formula C13H19BO3. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyloxy methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)methylphenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with cyclohexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity, and employing continuous flow reactors for better scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexyloxy)methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Esterification: The boronic acid can react with alcohols to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.
Esterification: Alcohols and acid catalysts are used under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds are the major products.
Oxidation: Phenols are formed as major products.
Esterification: Boronate esters are the primary products.
Scientific Research Applications
4-(Cyclohexyloxy)methylphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or triflate, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyclohexyloxy methyl group, making it less sterically hindered and more reactive in certain contexts.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a cyclohexyloxy methyl group, affecting its electronic properties and reactivity.
4-(Trifluoromethyl)phenylboronic Acid: The trifluoromethyl group significantly alters the compound’s electronic properties, making it more electron-withdrawing.
Uniqueness: 4-(Cyclohexyloxy)methylphenylboronic acid is unique due to its combination of steric and electronic properties conferred by the cyclohexyloxy methyl group. This makes it particularly useful in reactions requiring specific steric and electronic environments .
Properties
IUPAC Name |
[4-(cyclohexyloxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h6-9,13,15-16H,1-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJIFPBSHMFGOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2CCCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681337 |
Source
|
Record name | {4-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221823-93-3 |
Source
|
Record name | {4-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.